CABS

Description

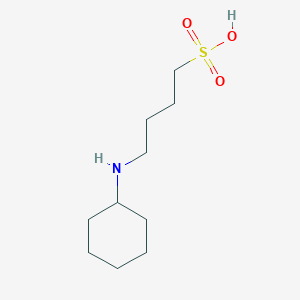

The exact mass of the compound 4-(Cyclohexylamino)-1-butanesulfonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality CABS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CABS including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(cyclohexylamino)butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPKNHHFCKSMRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00458764 | |

| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161308-34-5 | |

| Record name | 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00458764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(cyclohexylamino)butane-1-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Cyclohexylamino)butane-1-sulfonic acid, commonly known by its synonym CABS, is a zwitterionic buffer agent utilized in biochemistry and molecular biology. Its primary function is to maintain a stable pH in the alkaline range, typically between 10.0 and 11.4.[1][2] This guide provides a comprehensive overview of the known chemical and physical properties of CABS, discusses its applications, and presents a general protocol for its use in laboratory settings. While its direct biological activity or involvement in specific signaling pathways is not extensively documented, its role as a pH-stabilizing agent is critical for a wide range of biochemical assays and experiments.

Chemical and Physical Properties

4-(Cyclohexylamino)butane-1-sulfonic acid is a white solid compound.[1][2] Its structure features a sulfonic acid group and a secondary amine, which gives it its zwitterionic character at physiological pH. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 161308-34-5 | [2] |

| Molecular Formula | C₁₀H₂₁NO₃S | [2][3] |

| Molecular Weight | 235.34 g/mol | [1][2] |

| pKa (at 25°C) | 10.7 | [1][2] |

| Effective pH Range | 10.0 - 11.4 | [1][2] |

| Appearance | Solid | [1][2] |

| Water Solubility | 0.176 g/mL (clear, colorless solution) | [1][2] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [1][2] |

| LogP (at 20°C, pH 7-13) | -2 | [1][2] |

| Melting Point | ≥300 °C (Characteristic of related buffers like CHES) | [4] |

| SMILES | C(S(O)(=O)=O)CCCNC1CCCCC1 | [1][3] |

| InChIKey | XNPKNHHFCKSMRV-UHFFFAOYSA-N | [1][2] |

Synthesis and Preparation

Proposed Reaction Scheme:

Cyclohexylamine + 1,4-Butanesultone → 4-(Cyclohexylamino)butane-1-sulfonic acid

This reaction provides a straightforward and efficient method for preparing this class of sulfonic acid buffers.

Applications in Research

The primary application of 4-(Cyclohexylamino)butane-1-sulfonic acid is as a biological buffer. Buffers are essential in biological research to maintain a constant pH, as many cellular processes and enzyme activities are highly pH-dependent.[7][8] With a pKa of 10.7, CABS is particularly useful for experiments requiring a stable, high-pH environment, such as certain enzyme assays or electrophoretic procedures.[1][2]

The high melting point and stability of related cyclohexylamine-based buffers suggest that CABS is a robust choice for experiments conducted at elevated temperatures.[4] Its high water solubility further enhances its utility in aqueous experimental systems.[1][2]

Experimental Protocols: Buffer Preparation

The preparation of a buffer solution with a specific pH involves using the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of the conjugate base to the weak acid concentrations.

Henderson-Hasselbalch Equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

pH is the desired pH of the buffer.

-

pKa is the acid dissociation constant of the buffer (10.7 for CABS).

-

[A⁻] is the molar concentration of the conjugate base (the deprotonated form).

-

[HA] is the molar concentration of the weak acid (the protonated form).

Protocol for Preparing 1 L of 0.1 M CABS Buffer, pH 10.5:

-

Calculation:

-

Rearrange the Henderson-Hasselbalch equation to determine the required ratio of base to acid.

-

10.5 = 10.7 + log ( [A⁻] / [HA] )

-

-0.2 = log ( [A⁻] / [HA] )

-

10⁻⁰·² = [A⁻] / [HA] ≈ 0.631

-

Since [A⁻] + [HA] = 0.1 M, you can solve for the individual concentrations.

-

-

Weighing:

-

Weigh out the appropriate amount of CABS solid (Molecular Weight = 235.34 g/mol ). For 1 L of 0.1 M solution, this is 23.534 g.

-

-

Dissolving:

-

Dissolve the CABS powder in approximately 800 mL of deionized water.

-

-

pH Adjustment:

-

Place the solution on a magnetic stirrer with a calibrated pH probe.

-

Slowly add a strong base (e.g., 1 M NaOH) to titrate the solution until the pH reaches 10.5. The addition of NaOH converts the protonated form (HA) to the deprotonated form (A⁻) until the desired pH is achieved.

-

-

Final Volume Adjustment:

-

Once the target pH is stable, transfer the solution to a 1 L volumetric flask and add deionized water to the mark.

-

-

Storage:

-

Store the buffer solution at room temperature or refrigerated, depending on the experimental requirements.

-

Caption: Workflow for preparing a CABS buffer solution.

Biological Activity and Signaling Pathways

Currently, there is limited information available regarding the specific biological activity of 4-(cyclohexylamino)butane-1-sulfonic acid beyond its function as a buffering agent. It is generally considered to be biologically inert in the context of the experiments in which it is used. Its purpose is to provide a stable chemical environment without interfering with the biological components of the system, such as enzymes or proteins.

No studies were identified that implicate CABS directly in cellular signaling pathways. Its utility lies in its chemical properties for pH control rather than any specific interaction with biological molecules to elicit a downstream effect.

References

- 1. 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID CAS#: 161308-34-5 [m.chemicalbook.com]

- 2. 4-[CYCLOHEXYLAMINO]-1-BUTANESULFONIC ACID | 161308-34-5 [chemicalbook.com]

- 3. PubChemLite - 4-(cyclohexylamino)butane-1-sulfonic acid (C10H21NO3S) [pubchemlite.lcsb.uni.lu]

- 4. The core advantage of high melting point of biological buffer CHES [vacutaineradditives.com]

- 5. researchgate.net [researchgate.net]

- 6. html.rhhz.net [html.rhhz.net]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

CABS Buffer: A Technical Guide to pH Range, pKa, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer that is effective in the alkaline pH range. This technical guide provides an in-depth overview of the core properties of CABS buffer, including its effective pH range and pKa value. Detailed experimental protocols for the preparation of CABS buffer and its application in protein electrotransfer during Western blotting are provided. Additionally, a logical workflow for the wet transfer process utilizing CABS buffer is visually represented.

Core Properties of CABS Buffer

CABS is a sulfonic acid-based buffer that is particularly useful for maintaining a stable pH in alkaline conditions. Its chemical structure prevents the formation of complexes with most metal ions, making it a suitable choice for various biochemical and molecular biology applications.

pH Range and pKa

The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. A buffer is most effective within a range of approximately one pH unit above and below its pKa.

| Buffer Component | pKa (at 25°C) | Useful pH Range |

| CABS | 10.7[1][2][3] | 10.0 - 11.4[1][2][3] |

The high pH range of CABS buffer makes it particularly advantageous for procedures involving proteins with high isoelectric points (pI), ensuring they carry a net negative charge and migrate correctly in an electric field.[4]

Experimental Protocols

Preparation of 10x CABS Electrotransfer Buffer (pH 11.0)

This protocol describes the preparation of a 10x stock solution of CABS buffer suitable for Western blot electrotransfer.

Materials:

-

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) powder

-

Sodium hydroxide (NaOH)

-

Methanol

-

Deionized water (ddH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Beaker

Procedure:

-

Weigh out 22.1 g of CABS powder and add it to a beaker containing 600 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar to begin dissolving the powder.

-

Slowly add NaOH to the solution to adjust the pH to 11.0. Monitor the pH continuously using a calibrated pH meter.

-

Once the target pH is reached, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 800 mL.

-

Add 200 mL of methanol to the solution.

-

Mix the solution thoroughly. This is your 10x CABS transfer buffer stock.

-

For a 1x working solution, dilute the 10x stock 1:10 with deionized water.

Protocol for Wet Electrotransfer of Proteins Using CABS Buffer

This protocol details the wet transfer of proteins from a polyacrylamide gel to a PVDF membrane using a CABS-based transfer buffer. This method is particularly useful for proteins with a molecular weight greater than 50 kDa.[5]

Materials:

-

Polyacrylamide gel with separated proteins

-

PVDF membrane

-

1x CABS transfer buffer (pH 11.0)

-

Methanol (for PVDF membrane activation)

-

Filter paper

-

Sponges for transfer cassette

-

Wet transfer apparatus

-

Power supply

Procedure:

-

Gel Preparation: After electrophoresis, carefully remove the stacking gel from the resolving gel. Equilibrate the gel in 1x CABS transfer buffer for 10-15 minutes.

-

Membrane Preparation: Cut the PVDF membrane to the dimensions of the resolving gel. Activate the PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water and then equilibration in 1x CABS transfer buffer for at least 5 minutes.

-

Assembly of the Transfer Sandwich:

-

Place the transfer cassette with the cathode (black) side down.

-

Place a pre-wetted sponge on the cassette.

-

Place two to three sheets of pre-wetted filter paper on top of the sponge.

-

Carefully place the equilibrated gel on the filter paper.

-

Place the activated and equilibrated PVDF membrane on top of the gel, ensuring no air bubbles are trapped between the gel and the membrane.

-

Place two to three sheets of pre-wetted filter paper on top of the membrane.

-

Place a pre-wetted sponge on top of the filter paper.

-

Close the transfer cassette firmly.

-

-

Electrotransfer:

-

Place the transfer cassette into the wet transfer tank, ensuring the black side of the cassette is facing the cathode (-) and the clear side is facing the anode (+).

-

Fill the tank with cold 1x CABS transfer buffer.

-

Connect the transfer apparatus to the power supply and perform the transfer at 100V for 60-90 minutes. For larger proteins, the transfer time may be extended, or the transfer can be performed overnight at a lower voltage (e.g., 30V).

-

-

Post-Transfer: After the transfer is complete, disassemble the transfer sandwich and proceed with subsequent steps of the Western blotting protocol, such as blocking and antibody incubation.

Visualized Workflow

The following diagram illustrates the key steps in the wet electrotransfer of proteins using CABS buffer.

Caption: Workflow for wet protein electrotransfer using CABS buffer.

Conclusion

CABS buffer is a valuable tool for researchers working with proteins in alkaline conditions. Its high buffering capacity in the pH range of 10.0 to 11.4 makes it an excellent choice for applications such as the electrotransfer of high pI proteins in Western blotting. The detailed protocols and workflow provided in this guide offer a comprehensive resource for the effective utilization of CABS buffer in the laboratory.

References

Synthesis of 4-(Cyclohexylamino)butane-1-sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(Cyclohexylamino)butane-1-sulfonic acid, also known as CABS, is a valuable zwitterionic buffer used in biochemical and biological research. It belongs to the family of "Good's buffers," which are characterized by their pKa values near neutrality, high water solubility, and minimal interference with biological processes.[1][2] CABS is particularly useful for maintaining a stable pH in the range of 10.0 to 11.4.[3] Its zwitterionic nature, possessing both a sulfonic acid group and a secondary amine, makes it an effective buffer in a variety of applications, including diagnostic assay manufacturing.[3]

This guide focuses on the chemical synthesis of CABS, providing a robust, proposed methodology for its preparation in a laboratory setting.

Proposed Synthesis of 4-(Cyclohexylamino)butane-1-sulfonic Acid

The most chemically plausible and direct route for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid is the reaction of cyclohexylamine with 1,4-butanesultone. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of cyclohexylamine attacks the electrophilic carbon atom of the sultone, leading to the opening of the cyclic ester and the formation of the final zwitterionic product. This approach is analogous to the synthesis of other N-substituted aminosulfonic acids, such as the reaction of succinimide with 1,4-butanesultone to form 4-(succinimido)-1-butane sulfonic acid.[4]

Reaction Scheme

The overall reaction is as follows:

Caption: Proposed reaction scheme for the synthesis of CABS.

Proposed Experimental Protocol

Disclaimer: The following protocol is a proposed method based on general principles of organic synthesis and has not been directly extracted from a published experimental procedure. Optimization may be required to achieve desired yields and purity.

Materials:

-

Cyclohexylamine

-

1,4-Butanesultone

-

Anhydrous acetonitrile (or another suitable polar aprotic solvent such as DMF or DMSO)

-

Diethyl ether (for washing)

-

Deionized water

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Stir bar

-

Dropping funnel

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve cyclohexylamine (1.0 equivalent) in anhydrous acetonitrile.

-

Addition of Reactant: While stirring the solution at room temperature, add 1,4-butanesultone (1.0 equivalent), either as a solid or dissolved in a minimal amount of anhydrous acetonitrile, dropwise over a period of 30 minutes. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. A white precipitate of the product should form. If no precipitate forms, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent, and then allow it to cool slowly to form crystals.

-

Drying: Dry the purified product under vacuum to a constant weight.

Data Presentation

The following tables summarize the key physical and chemical properties of the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| Cyclohexylamine | C₆H₁₃N | 99.17 | 134 | 0.865 |

| 1,4-Butanesultone | C₄H₈O₃S | 136.17 | 145 (at 10 mmHg) | 1.334 |

Table 2: Properties of 4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS)

| Property | Value | Reference |

| CAS Number | 161308-34-5 | [3] |

| Molecular Formula | C₁₀H₂₁NO₃S | [3] |

| Molecular Weight | 235.34 g/mol | [3] |

| pKa (at 25°C) | 10.7 | [3] |

| pH Range | 10.0 - 11.4 | [3] |

| Water Solubility | 0.176 g/mL (clear, colorless) | [3] |

| Density (Predicted) | 1.17 ± 0.1 g/cm³ | [3] |

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed workflow for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid.

Caption: Proposed experimental workflow for CABS synthesis.

Conclusion

This technical guide presents a scientifically grounded, albeit proposed, method for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid. The reaction between cyclohexylamine and 1,4-butanesultone offers a direct and efficient route to this valuable biological buffer. The provided experimental protocol, along with the tabulated data and workflow visualization, serves as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development, enabling them to produce CABS for their specific applications. It is recommended that standard laboratory safety practices be followed during the execution of this or any chemical synthesis.

References

Solubility of CABS Buffer in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic biological buffer that is a member of the Good's buffers family. Its pKa at 25°C is approximately 10.7, making it an effective buffering agent for maintaining a stable pH in the alkaline range of 10.0 to 11.4. CABS is frequently utilized in various biochemical and molecular biology applications, including protein electrophoresis, enzyme assays, and as a component of reaction buffers where a high pH is required. Understanding the solubility of CABS in aqueous solutions is critical for its effective use, ensuring buffer clarity, and preventing precipitation during experiments, especially when working with concentrated stock solutions or at low temperatures.

This technical guide provides a comprehensive overview of the aqueous solubility of CABS buffer, including quantitative data, factors influencing solubility, detailed experimental protocols for solubility determination, and a practical application in Western blotting.

Physicochemical Properties of CABS

A summary of the key physicochemical properties of CABS is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₁NO₃S | |

| Molecular Weight | 235.34 g/mol | |

| pKa (25°C) | 10.7 | |

| Useful pH Range | 10.0 - 11.4 | |

| Appearance | White crystalline powder |

Aqueous Solubility of CABS

| Temperature | Solubility | Reference |

| 20°C | 9 g/100 mL | |

| 20°C | 0.5 M | |

| 25°C | 11.07 mg/mL | [1] |

| Not Specified | 0.176 g/mL |

It is important to note that the solubility of zwitterionic buffers like CABS can be significantly influenced by several factors.

Factors Influencing CABS Solubility

-

Temperature: The solubility of many biological buffers, including those structurally similar to CABS like CAPS, is known to decrease at lower temperatures. For instance, the solubility of CAPS decreases by approximately 30% when the temperature is lowered from 25°C to 4°C[1]. Researchers should, therefore, exercise caution when preparing concentrated stock solutions of CABS that will be stored at 4°C or on ice to avoid precipitation.

-

pH: The solubility of CABS is pH-dependent. In its protonated form (at pH values below its pKa), CABS is expected to have higher solubility in aqueous solutions[1].

-

Presence of Metal Ions: Divalent cations, such as Ca²⁺ and Mg²⁺, can form complexes with sulfonic acid-containing buffers, potentially leading to the formation of less soluble salts and a decrease in the effective buffer concentration[1]. It is advisable to use high-purity water for the preparation of CABS buffer solutions to minimize the concentration of contaminating metal ions.

-

Ionic Strength: While specific data for CABS is limited, the solubility of compounds can be affected by the ionic strength of the solution. The presence of salts can either increase ("salting-in") or decrease ("salting-out") the solubility of the buffer. The effect of ionic strength on CABS solubility should be empirically determined for specific experimental conditions.

Experimental Protocol: Determination of Aqueous Solubility of CABS (Shake-Flask Method)

The following is a detailed protocol for determining the aqueous solubility of CABS using the well-established shake-flask method. This method is considered the gold standard for equilibrium solubility measurements.

1. Materials:

-

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) powder

-

High-purity water (e.g., Milli-Q® or equivalent)

-

Thermostatically controlled shaking incubator or water bath

-

Calibrated pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm pore size)

-

Suitable analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of CABS powder to a known volume of high-purity water in a sealed container (e.g., a glass vial or flask). The excess solid should be clearly visible.

-

Place the container in a shaking incubator set to the desired temperature (e.g., 25°C).

-

Equilibrate the suspension for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The shaking speed should be adequate to keep the solid suspended.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the suspension to settle for a short time.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid particles. The first few drops of the filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent (e.g., water) to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of CABS in the diluted filtrate using a validated analytical method. For UV-Vis spectrophotometry, a standard curve of known CABS concentrations should be prepared.

-

Measure the pH of the saturated solution.

-

-

Calculation:

-

Calculate the solubility of CABS in the desired units (e.g., g/100 mL, mol/L) based on the quantified concentration and the dilution factor.

-

5. Logical Workflow for Solubility Determination:

Caption: Workflow for determining the aqueous solubility of CABS buffer.

Application: CABS Buffer in High-pH Western Blotting Transfer

CABS buffer is particularly useful in Western blotting for the electrotransfer of proteins from a polyacrylamide gel to a membrane (e.g., PVDF or nitrocellulose), especially for proteins with high isoelectric points (pI). The alkaline pH of the CABS buffer ensures that these proteins carry a net negative charge, facilitating their migration out of the gel and onto the membrane.

Experimental Protocol: Preparation of 10X CABS Transfer Buffer (pH 11.0)

1. Materials:

-

N-cyclohexyl-3-aminopropanesulfonic acid (CABS)

-

High-purity water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Methanol

-

Graduated cylinders and beakers

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

2. Procedure for 1 Liter of 10X Stock Solution:

-

Add approximately 800 mL of high-purity water to a beaker.

-

While stirring, dissolve 55.8 g of CABS powder in the water. This will result in a 250 mM solution.

-

Carefully adjust the pH to 11.0 using the NaOH solution. Monitor the pH closely with a calibrated pH meter.

-

Once the desired pH is reached, add high-purity water to bring the final volume to 1 liter.

-

Store the 10X CABS transfer buffer at 4°C.

3. Preparation of 1X Working Solution:

-

To prepare 1 liter of 1X CABS transfer buffer, combine:

-

100 mL of 10X CABS transfer buffer (pH 11.0)

-

200 mL of methanol

-

700 mL of high-purity water

-

-

The final concentration of CABS in the 1X working solution will be 25 mM. The working solution should be prepared fresh before each use.

Workflow for High-pH Western Blot Transfer using CABS Buffer

Caption: Workflow for high-pH protein transfer in Western blotting using CABS buffer.

Conclusion

The solubility of CABS buffer in aqueous solutions is a key consideration for its successful application in various biochemical and molecular biology techniques. While quantitative solubility data is somewhat limited, it is clear that temperature and pH are critical factors that must be controlled to prevent precipitation. The provided experimental protocols for solubility determination and for the preparation of CABS transfer buffer for Western blotting offer practical guidance for researchers. By understanding the solubility characteristics of CABS, scientists and drug development professionals can ensure the reliability and reproducibility of their experimental results. Further systematic studies on the solubility of CABS in the presence of various common salts and co-solvents would be beneficial to the scientific community.

References

An In-depth Technical Guide to 4-(Cyclohexylamino)butane-1-sulfonic Acid (CABS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyclohexylamino)butane-1-sulfonic acid, commonly known as CABS, is a zwitterionic biological buffer. As a member of the "Good's buffers" family, it is recognized for its compatibility with biological systems, including low toxicity and minimal interference with biochemical reactions.[1][2] Its primary application lies in maintaining a stable alkaline pH environment, which is critical for a variety of biochemical assays, enzymatic reactions, protein purification protocols, and cell culture media.[1][3] In the pharmaceutical industry, CABS is utilized as a buffering agent in drug formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1][4]

Chemical Structure and Identification

The chemical structure of 4-(Cyclohexylamino)butane-1-sulfonic acid consists of a cyclohexane ring bonded to a butylamine backbone, which is further functionalized with a sulfonic acid group. This structure imparts both hydrophobicity (from the cyclohexyl group) and hydrophilicity (from the amine and sulfonic acid groups), contributing to its properties as a zwitterionic buffer.

Table 1: Chemical Identifiers for 4-(Cyclohexylamino)butane-1-sulfonic Acid

| Identifier | Value |

| IUPAC Name | 4-(Cyclohexylamino)butane-1-sulfonic acid |

| Common Name | CABS |

| CAS Number | 161308-34-5[3] |

| Molecular Formula | C₁₀H₂₁NO₃S[3] |

| Molecular Weight | 235.34 g/mol [3] |

| Canonical SMILES | C1CCC(CC1)NCCCCS(=O)(=O)O |

| InChI | InChI=1S/C10H21NO3S/c12-15(13,14)9-5-4-8-11-10-6-2-1-3-7-10/h10-11H,1-9H2,(H,12,13,14)[3] |

| InChIKey | XNPKNHHFCKSMRV-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of CABS make it an effective buffer for a range of applications, particularly those requiring a high pH.

Table 2: Physicochemical Data for 4-(Cyclohexylamino)butane-1-sulfonic Acid

| Property | Value |

| pKa (25 °C) | 10.7[3] |

| Useful pH Range | 10.0 - 11.4[3] |

| Appearance | Solid powder |

| Water Solubility | 0.176 g/mL (clear, colorless solution)[3] |

| Predicted Density | 1.17 ± 0.1 g/cm³[3] |

| Predicted LogP | -2 (at 20°C and pH 7-13)[3] |

Experimental Protocols

Synthesis of 4-(Cyclohexylamino)butane-1-sulfonic Acid

A detailed, publicly available experimental protocol for the synthesis of 4-(Cyclohexylamino)butane-1-sulfonic acid could not be located in the searched scientific literature and chemical databases. The synthesis of related alkanesulfonic acids often involves the reaction of an appropriate amino compound with a sultone, such as 1,4-butane sultone. This general approach is depicted in the logical workflow below. However, specific reaction conditions, solvents, purification methods, and yields for CABS are not publicly documented and are likely proprietary information of commercial suppliers.

Figure 1. General synthetic logic for aminosulfonic acids.

Spectroscopic and Chromatographic Analysis

Publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 4-(cyclohexylamino)butane-1-sulfonic acid are not readily found in scientific literature or open-access databases. Commercial suppliers of CABS typically provide a certificate of analysis confirming its identity and purity, which is determined using standard analytical techniques.

The workflow for quality control and characterization of a synthesized or purchased batch of CABS would generally follow the logical steps outlined below.

References

CABS Zwitterionic Buffer: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the characteristics and applications of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid), a zwitterionic buffer, for researchers, scientists, and professionals in drug development. This document outlines its physicochemical properties, preparation, stability, and detailed methodologies for its use in various biochemical and analytical techniques.

Core Characteristics of CABS Buffer

CABS, or 4-(Cyclohexylamino)-1-butanesulfonic acid, is a versatile zwitterionic buffer valued for its ability to maintain a stable pH in alkaline conditions.[1] Its zwitterionic nature, conferred by a sulfonic acid group and a secondary amine, minimizes its interaction with metal ions and makes it suitable for a wide range of biological applications.

Physicochemical Properties

A summary of the key quantitative data for CABS is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Full Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [1] |

| CAS Number | 161308-34-5 | [2] |

| Molecular Formula | C₁₀H₂₁NO₃S | [2] |

| Molecular Weight | 235.34 g/mol | [2] |

| pKa (25 °C) | 10.7 | [2] |

| Effective Buffering pH Range | 10.0 - 11.4 | [2][3] |

| Appearance | White crystalline powder | |

| Solubility in Water | 0.176 g/mL |

Buffer Preparation and Stability

Preparation of a 10X CABS Stock Solution (1 M, pH 10.7):

-

Weigh 235.34 g of CABS powder.

-

Dissolve the powder in approximately 800 mL of deionized water.

-

Adjust the pH to 10.7 using a concentrated sodium hydroxide (NaOH) solution while monitoring with a calibrated pH meter.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize by filtration through a 0.22 µm filter.

Stability and Storage:

CABS buffer solutions are chemically stable. For long-term storage, it is recommended to store the stock solution at 2-8°C. While unopened, commercially prepared buffer solutions can have a shelf life of over a year, once opened, the stability of alkaline buffers like CABS is generally considered to be between 3 to 6 months to avoid pH shifts due to CO₂ absorption from the atmosphere. Repeated freeze-thaw cycles should be avoided as they can lead to local concentration changes and potentially affect buffer performance.[4][5]

Experimental Protocols and Applications

CABS buffer is particularly advantageous in applications requiring a high pH environment, such as studies of enzymes with alkaline optima and the separation of proteins with high isoelectric points (pI).

Western Blotting: Transfer of High pI Proteins

The high pH of CABS buffer can improve the transfer efficiency of basic proteins from polyacrylamide gels to membranes by ensuring they carry a net negative charge.

Experimental Protocol: Wet Transfer with CABS Buffer

-

Prepare CABS Transfer Buffer: 10 mM CABS, 10% (v/v) Methanol. To prepare 1 L, dissolve 2.35 g of CABS in 890 mL of deionized water, add 100 mL of methanol, and adjust the pH to 11.0 with NaOH.

-

Gel Equilibration: After electrophoresis, briefly equilibrate the gel in the CABS transfer buffer.

-

Membrane Preparation: Immerse a PVDF or nitrocellulose membrane in the transfer buffer.

-

Assemble the Transfer Sandwich: Following the manufacturer's instructions for your specific wet transfer apparatus, assemble the sandwich (sponge > filter paper > gel > membrane > filter paper > sponge).

-

Transfer: Perform the electrotransfer at a constant voltage (e.g., 100 V) for 1-2 hours at 4°C.

-

Post-Transfer: Proceed with standard blocking, antibody incubation, and detection steps.

Caption: A typical workflow for purifying a high pI protein.

Enzyme Assays at High pH

Many enzymes, such as alkaline phosphatase, exhibit optimal activity at alkaline pH. CABS buffer is ideal for maintaining the necessary high pH for these enzyme assays.

Experimental Protocol: Alkaline Phosphatase Activity Assay

-

Prepare Assay Buffer: 100 mM CABS, 1 mM MgCl₂, pH 10.5.

-

Prepare Substrate Solution: Dissolve p-nitrophenyl phosphate (pNPP) in the assay buffer to a final concentration of 10 mM.

-

Enzyme Reaction:

-

In a microplate well, add 180 µL of the pre-warmed (37°C) substrate solution.

-

Initiate the reaction by adding 20 µL of the enzyme sample.

-

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Stop the reaction by adding 50 µL of 3 M NaOH.

-

Measure Absorbance: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Quantification: Determine the enzyme activity based on a standard curve of p-nitrophenol.

Alkaline Phosphatase Catalytic Cycle

Caption: The catalytic cycle of alkaline phosphatase.

Capillary Electrophoresis

In capillary electrophoresis (CE), CABS can be used as a background electrolyte, especially for the separation of basic compounds. The zwitterionic nature of CABS helps to control the electroosmotic flow (EOF) and minimize analyte-wall interactions.

Experimental Protocol: Separation of Basic Peptides

-

Prepare Run Buffer: 25 mM CABS, pH 10.2.

-

Capillary Conditioning: Condition a new fused-silica capillary by flushing sequentially with 1 M NaOH, deionized water, and finally the run buffer.

-

Sample Injection: Inject the peptide sample using either hydrodynamic or electrokinetic injection.

-

Separation: Apply a constant voltage (e.g., 20-30 kV) across the capillary.

-

Detection: Detect the separated peptides using UV absorbance at 214 nm.

Relationship of Buffer pH to Analyte Charge in CE

Caption: The effect of buffer pH relative to the pI on analyte charge.

Conclusion

CABS is a valuable zwitterionic buffer for a variety of biochemical and analytical applications that require a stable alkaline pH. Its properties make it particularly well-suited for the study and purification of basic proteins and for assays of enzymes with high pH optima. The detailed protocols provided in this guide serve as a starting point for researchers to develop and optimize their specific experimental conditions.

References

- 1. chem.sites.mtu.edu [chem.sites.mtu.edu]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. nordicbiosite.com [nordicbiosite.com]

- 4. Why should the pre configured CAPS buffer solution avoid repeated freeze-thaw cycles - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Why should the prepared CAPS buffer solution be prevented from repeated freezing and thawing? [m.yunbangpharm.com]

CABS Buffer: A Technical Guide to its Discovery, Development, and Application in Research

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount for the success of countless experimental and analytical procedures. While a plethora of buffering agents are available, the need for stable and inert buffers in the alkaline range has led to the development of specialized zwitterionic compounds. Among these, CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) has emerged as a valuable tool for researchers working with systems that require a high pH environment. This technical guide provides a comprehensive overview of the discovery, development, chemical properties, and key applications of CABS buffer.

Discovery and Development

CABS belongs to a class of zwitterionic buffers, structurally related to the well-known "Good's buffers." Its development was part of a broader effort to expand the range of available buffers in the alkaline pH spectrum, providing researchers with more options for studying biological systems that function optimally under such conditions.

The synthesis and characterization of a series of new zwitterionic butanesulfonic acids, including a compound closely related to CABS, were described in a 1998 paper by Thiel and colleagues.[1] This work aimed to provide biochemists with buffers that possess desirable characteristics such as high water solubility, minimal interaction with biological components, and a pKa in the alkaline range. These new butanesulfonic acid buffers were evaluated for their compatibility with various biological systems, including their effects on enzyme activity and microbial growth.[1]

While some sources suggest that CABS can be produced through microbial fermentation, offering a "greener" alternative to chemical synthesis, the predominant method for its production remains chemical synthesis.[2] The synthesis of the related compound, N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS), typically involves the reaction of cyclohexylamine with a sulfonating agent like 1,3-propane sultone. A similar synthetic strategy is employed for CABS, utilizing a four-carbon sulfonate-containing reactant.

Core Chemical and Physical Properties

CABS is a zwitterionic compound, meaning it possesses both a positive and a negative charge on the same molecule, resulting in a net neutral charge at its isoelectric point. This property contributes to its high water solubility and minimal interference with biological processes.

| Property | Value | Reference |

| Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [3] |

| CAS Number | 161308-34-5 | [3] |

| Molecular Formula | C₁₀H₂₁NO₃S | [3] |

| Molecular Weight | 235.34 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| pKa (25 °C) | 10.7 | [1] |

| Useful pH Range | 10.0 - 11.4 | [2] |

| Solubility in Water | High | [3] |

Key Applications and Experimental Protocols

The alkaline buffering range of CABS makes it particularly suitable for a variety of biochemical and analytical techniques.

Western Blotting and Protein Transfer

In Western blotting, the efficient transfer of proteins from a polyacrylamide gel to a membrane is critical for successful detection. For proteins with a high isoelectric point (pI), traditional transfer buffers with a neutral or slightly alkaline pH can result in poor transfer efficiency. CABS buffer, with its high pH, helps to maintain a net negative charge on these proteins, facilitating their migration out of the gel and onto the membrane.

Experimental Protocol: Western Blot Transfer with CABS Buffer

This protocol is adapted for the transfer of high pI proteins.

Materials:

-

CABS (4-(Cyclohexylamino)-1-butanesulfonic acid)

-

Methanol

-

Deionized water

-

Transfer apparatus (wet or semi-dry)

-

PVDF or nitrocellulose membrane

-

Filter paper

Preparation of 10X CABS Transfer Buffer (1 L):

-

Dissolve 22.13 g of CABS in 800 mL of deionized water.

-

Adjust the pH to 11.0 with NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

Preparation of 1X CABS Transfer Buffer (1 L):

-

To 100 mL of 10X CABS Transfer Buffer, add 200 mL of methanol.

-

Add deionized water to a final volume of 1 L.

-

This buffer is for immediate use.

Transfer Procedure (Wet Transfer):

-

Equilibrate the gel in 1X CABS Transfer Buffer for 10-15 minutes after electrophoresis.

-

Activate the PVDF membrane in methanol for 30 seconds and then equilibrate in 1X CABS Transfer Buffer for at least 5 minutes. For nitrocellulose, equilibrate directly in the transfer buffer.

-

Assemble the transfer stack (sponge - filter paper - gel - membrane - filter paper - sponge), ensuring no air bubbles are trapped between the layers.

-

Place the transfer stack in the transfer apparatus filled with 1X CABS Transfer Buffer.

-

Perform the transfer according to the manufacturer's instructions, typically at 100 V for 1-2 hours at 4°C. Transfer times may need to be optimized depending on the protein size and equipment.

Workflow for Western Blotting with CABS Buffer:

Enzyme Kinetics at Alkaline pH

Many enzymes exhibit optimal activity in alkaline conditions. For example, alkaline phosphatase, a commonly studied enzyme, has a pH optimum in the range of 8-10.[4] Studying the kinetics of such enzymes requires a buffer that can maintain a stable pH in this range without interfering with the enzyme's activity. CABS, being a "Good's buffer" analog, is designed for minimal biological interaction, making it a suitable choice for these assays.[1]

Experimental Protocol: Alkaline Phosphatase Assay with CABS Buffer

Materials:

-

CABS buffer (e.g., 100 mM, pH 10.5)

-

p-Nitrophenyl phosphate (pNPP), substrate

-

Alkaline phosphatase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 1 M CABS and adjust the pH to 10.5 with NaOH. Dilute to the desired final concentration (e.g., 100 mM).

-

Prepare a stock solution of the substrate, pNPP.

-

In a cuvette, mix the CABS buffer and the pNPP substrate solution.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Immediately measure the change in absorbance at 405 nm over time using a spectrophotometer. The rate of p-nitrophenol production is proportional to the enzyme activity.

Logical Relationship in Enzyme Kinetics Assay:

Protein Crystallization

The crystallization of proteins is highly dependent on the solution conditions, with pH being a critical variable. For some proteins, crystallization is favored at alkaline pH. CABS can be used as a buffering agent in crystallization screens to explore a high pH range. Its high solubility and low reactivity are advantageous in preventing unwanted precipitation and interference with crystal formation.

Experimental Protocol: Protein Crystallization Screening with CABS Buffer

This is a general guideline, and specific concentrations will need to be optimized for each protein.

Materials:

-

Purified protein sample

-

CABS buffer stock (1 M, pH adjusted to various points between 10.0 and 11.4)

-

Precipitating agents (e.g., polyethylene glycol, salts)

-

Crystallization plates (e.g., sitting-drop or hanging-drop)

Procedure:

-

Prepare a series of crystallization screening solutions containing different concentrations of precipitating agents and CABS buffer at various pH values within its buffering range.

-

Mix a small volume of the protein solution with an equal volume of the screening solution in the crystallization drop.

-

Equilibrate the drop against a reservoir containing a higher concentration of the precipitating agent.

-

Incubate the plates and monitor for crystal growth over time.

Drug Formulation and Solubility Studies

The solubility of many active pharmaceutical ingredients (APIs) is pH-dependent. For weakly acidic drugs, solubility increases at higher pH values. CABS buffer can be utilized in in-vitro drug solubility and dissolution studies to mimic the alkaline conditions of the lower gastrointestinal tract and to assess the solubility profile of a drug at high pH.[5]

Experimental Protocol: API Solubility Assessment with CABS Buffer

Materials:

-

Active Pharmaceutical Ingredient (API)

-

CABS buffer (prepared at various pH values, e.g., 10.0, 10.5, 11.0)

-

Shaker or stirrer

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical method for API quantification (e.g., HPLC)

Procedure:

-

Add an excess amount of the API to a known volume of the CABS buffer at a specific pH.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Filter the suspension to remove undissolved API.

-

Quantify the concentration of the dissolved API in the filtrate using a validated analytical method.

Signaling Pathways and High-pH Cellular Processes

While CABS buffer is not directly implicated as a component of a specific signaling pathway in vivo, its utility lies in enabling the study of enzymes and proteins that are active at high pH and are part of various cellular processes. Many cellular compartments and enzymatic reactions operate under specific pH conditions. For instance, the lumen of the lysosome is acidic, while certain enzymatic reactions in the mitochondria and other organelles can be influenced by localized pH changes.

One area where high pH is relevant is in the study of certain phosphatases and proteases that have alkaline pH optima.[3][6] These enzymes can be involved in a variety of signaling cascades by modulating the phosphorylation state or proteolytic processing of key signaling proteins. For example, alkaline phosphatases are involved in bone metabolism and have been implicated in various signaling pathways. The ability to study these enzymes in vitro under their optimal pH conditions, facilitated by buffers like CABS, is crucial for understanding their regulatory mechanisms.

Logical Diagram of CABS Buffer's Role in Studying High-pH Enzymes in Signaling:

Conclusion

CABS buffer is a valuable and versatile tool for researchers in biochemistry, molecular biology, and pharmaceutical sciences. Its ability to provide a stable and inert buffering environment in the high alkaline range (pH 10.0-11.4) makes it indispensable for a variety of applications, from enhancing the transfer of high pI proteins in Western blotting to enabling the kinetic analysis of enzymes with alkaline pH optima and facilitating the study of drug solubility. As research continues to delve into the intricacies of biological systems that operate under diverse pH conditions, the utility of specialized buffers like CABS will undoubtedly continue to grow.

References

CABS as a Biological Buffer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biological research and pharmaceutical development, the precise control of pH is paramount. The choice of buffering agent can significantly impact experimental outcomes, influencing protein stability, enzyme activity, and the reliability of analytical techniques. CABS, or N-cyclohexyl-4-aminobutanesulfonic acid, has emerged as a valuable zwitterionic buffer for applications requiring alkaline conditions. Its chemical structure, featuring a sulfonic acid group and a secondary amine, confers a pKa in the high pH range, making it an ideal choice for a variety of specialized applications where traditional buffers may fall short. This technical guide provides a comprehensive overview of the core properties of CABS, detailed experimental protocols for its use, and visual representations of relevant workflows to aid researchers in its effective implementation.

Physicochemical Properties of CABS

The utility of a biological buffer is defined by its physicochemical characteristics. CABS possesses a unique set of properties that make it well-suited for high-pH applications. A summary of these key quantitative data is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | N-cyclohexyl-4-aminobutanesulfonic acid | |

| CAS Number | 161308-34-5 | |

| Molecular Formula | C₁₀H₂₁NO₃S | |

| Molecular Weight | 235.35 g/mol | |

| pKa at 25°C (0.1 M) | 10.70 | [1] |

| Buffering pH Range at 25°C | 10.0 – 11.4 | [1] |

| Temperature Coefficient (d(pKa⁰)/dt) | -0.031 | |

| Solubility in Water at 25°C | 11.07 mg/mL |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of sound scientific research. The following sections provide step-by-step methodologies for the application of CABS buffer in key biochemical techniques.

Western Blotting: Electrotransfer of High Molecular Weight Proteins

CABS buffer is particularly advantageous for the wet electrotransfer of high molecular weight proteins (>150 kD) and for proteins destined for N-terminal sequencing, as the commonly used glycine in Towbin buffer can interfere with sequencing chemistry.[2]

Protocol:

-

Preparation of 10x CABS Transfer Buffer Stock (1 L):

-

Dissolve 22.13 g of CABS (3-(cyclohexylamino)-1-propanesulfonic acid) in 900 mL of deionized water.

-

Adjust the pH to 11.0 with NaOH.

-

Bring the final volume to 1 L with deionized water.

-

Store at 4°C.

-

-

Preparation of 1x CABS Transfer Buffer (1 L):

-

Combine 100 mL of 10x CABS Transfer Buffer stock with 100 mL of methanol.

-

Add deionized water to a final volume of 1 L.

-

Cool the buffer to 4°C before use.

-

-

Electrotransfer Procedure:

-

Following SDS-PAGE, equilibrate the gel in 1x CABS Transfer Buffer for 10-15 minutes.

-

Activate a PVDF membrane by immersing it in methanol for 30 seconds, followed by a brief rinse in deionized water, and then equilibrate in 1x CABS Transfer Buffer for at least 5 minutes.

-

Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper - sponge) in a tray filled with cold 1x CABS Transfer Buffer, ensuring no air bubbles are trapped between the layers.

-

Place the transfer sandwich into the transfer apparatus, ensuring the membrane is between the gel and the positive electrode.

-

Fill the tank with cold 1x CABS Transfer Buffer.

-

Perform the electrotransfer at a constant current of 200 mA for 60-90 minutes. For very large proteins, the transfer time may need to be optimized and can be extended overnight at a lower current (e.g., 30 mA) at 4°C.

-

After transfer, disassemble the apparatus and proceed with membrane blocking and immunodetection.

-

Alkaline Phosphatase Enzyme Assay

The optimal pH for alkaline phosphatase activity is in the alkaline range, making CABS an excellent buffer choice for this enzyme assay.

Protocol:

-

Preparation of 50 mM CABS Assay Buffer (pH 10.5):

-

Dissolve 1.177 g of CABS in 80 mL of deionized water.

-

Adjust the pH to 10.5 with 1 M NaOH.

-

Bring the final volume to 100 mL with deionized water.

-

Add MgCl₂ to a final concentration of 1 mM.

-

-

Enzyme Activity Assay:

-

Prepare a stock solution of the substrate, p-nitrophenyl phosphate (pNPP), at 100 mM in the CABS assay buffer.

-

In a 96-well plate, add 180 µL of the CABS assay buffer to each well.

-

Add 10 µL of the enzyme sample (e.g., purified alkaline phosphatase or cell lysate) to the wells.

-

To initiate the reaction, add 10 µL of the 100 mM pNPP substrate solution to each well, bringing the final volume to 200 µL and the final pNPP concentration to 5 mM.

-

Immediately measure the absorbance at 405 nm using a plate reader at 37°C.

-

Take kinetic readings every minute for 15-30 minutes.

-

The rate of p-nitrophenol production is proportional to the alkaline phosphatase activity and can be calculated using the molar extinction coefficient of p-nitrophenol (18,000 M⁻¹cm⁻¹).

-

High-Performance Liquid Chromatography (HPLC) of Basic Compounds

The analysis of basic compounds by reverse-phase HPLC can be challenging due to poor peak shape and retention variability. Maintaining a high pH in the mobile phase can suppress the ionization of basic analytes, leading to improved chromatographic performance. CABS is a suitable buffer for this purpose due to its high pKa and compatibility with common HPLC solvents.

Protocol:

-

Mobile Phase Preparation (Aqueous Component):

-

Prepare a 20 mM CABS buffer by dissolving 4.71 g of CABS in 1 L of HPLC-grade water.

-

Adjust the pH to 10.5 with high-purity NaOH.

-

Filter the buffer through a 0.22 µm membrane filter.

-

-

Chromatographic Conditions (Example for a C18 column):

-

Column: C18, 5 µm, 4.6 x 150 mm (or other suitable high-pH stable column).

-

Mobile Phase A: 20 mM CABS, pH 10.5.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: A typical starting gradient could be 95% A / 5% B, ramping to 5% A / 95% B over 20 minutes. The gradient should be optimized based on the specific analytes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV, at a wavelength appropriate for the analyte(s) of interest.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.

-

Visualizing Workflows with Graphviz

Diagrams are powerful tools for understanding complex experimental processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for key workflows where CABS buffer can be applied.

Workflow for Protein Purification and Analysis

This diagram illustrates a general workflow for the purification of a recombinant protein, such as alkaline phosphatase, where an alkaline buffer like CABS would be beneficial, followed by characterization.

Caption: A generalized workflow for recombinant protein purification and subsequent analysis.

Experimental Workflow for Western Blotting

This diagram outlines the key steps involved in a Western blotting experiment, highlighting the transfer step where CABS buffer is utilized.

Caption: Step-by-step workflow of a typical Western blotting experiment.

Conclusion

CABS is a versatile and effective biological buffer for a range of applications that necessitate a stable alkaline environment. Its favorable physicochemical properties, including a high pKa and minimal temperature-dependent pKa shift, make it a reliable choice for researchers in biochemistry, molecular biology, and drug development. The detailed protocols and workflow diagrams provided in this guide are intended to facilitate the successful integration of CABS into routine laboratory practice, ultimately contributing to the generation of high-quality, reproducible data. As with any reagent, optimal performance may require some experiment-specific optimization, but the information presented here serves as a robust foundation for the use of CABS as a valuable tool in scientific discovery.

References

CABS Buffer: A Technical Guide to Understanding Theoretical vs. Actual pKa

For Researchers, Scientists, and Drug Development Professionals

N-cyclohexyl-3-aminopropanesulfonic acid (CABS) is a zwitterionic buffer commonly utilized in biochemical and molecular biology research. Its utility is primarily in the alkaline pH range, making it suitable for various applications, including enzyme assays, protein electrophoresis, and diagnostic assay manufacturing. A precise understanding of its acid dissociation constant (pKa) is critical for accurate and reproducible experimental design. This technical guide provides an in-depth exploration of the theoretical and actual pKa of CABS buffer, detailing the factors that influence its value and providing protocols for its experimental determination.

Theoretical vs. Actual pKa of CABS Buffer

The concept of a buffer's pKa is often simplified to a single value. However, in practice, the experimentally observed pKa can deviate from the theoretical value due to environmental factors.

Theoretical pKa (pKa⁰): The theoretical pKa, or thermodynamic pKa (pKa⁰), is the negative logarithm of the acid dissociation constant at infinite dilution and a standard temperature of 25°C. For CABS buffer, the accepted theoretical pKa is 10.7 .[1][2]

Actual pKa: The actual or effective pKa is the value observed under specific experimental conditions. This value is influenced by two primary factors: temperature and the ionic strength of the solution, which is related to the buffer concentration.[3][4]

Factors Influencing the pKa of CABS Buffer

The deviation of the actual pKa from the theoretical value is a critical consideration for researchers aiming for high precision in their experiments.

-

Temperature: The pKa of most buffers is temperature-dependent. For aminosulfonate buffers like CABS, the pKa generally decreases as the temperature increases.[5][6] This relationship is described by the temperature coefficient, d(pKa)/dT. For CABS, a reported d(pKa)/dT value is -0.031/°C .[4] This means for every 1°C increase in temperature, the pKa of CABS is expected to decrease by 0.031 units.

-

Ionic Strength and Concentration: The ionic strength of a solution, which is a function of the concentration and charge of all ions present, affects the activity of the buffer's ions. According to the Debye-Hückel theory, for zwitterionic buffers like CABS at a pH above their pKa, an increase in ionic strength (and thus concentration) will generally lead to an increase in the pKa.[3][5] This is because the shielding effect of surrounding ions alters the effective concentration of the buffering species.[3]

The following diagram illustrates the relationship between the theoretical and actual pKa of CABS buffer, highlighting the key influencing factors.

Caption: Relationship between theoretical and actual pKa of CABS buffer.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the pKa of CABS buffer.

| Parameter | Value | Conditions | Reference(s) |

| Theoretical pKa (pKa⁰) | 10.7 | 25°C, infinite dilution | [1][2] |

| Useful pH Range | 10.0 - 11.4 | Standard laboratory conditions | [1][2][4] |

| Temperature Coefficient (d(pKa)/dT) | -0.031 / °C | [4] |

Experimental Protocols for pKa Determination

Accurate determination of the actual pKa of CABS buffer under specific experimental conditions can be achieved through various methods. Potentiometric titration and spectrophotometry are two commonly employed techniques.

Potentiometric Titration

This method involves the gradual addition of a strong acid or base to the buffer solution while monitoring the pH. The pKa is determined from the resulting titration curve.

Materials:

-

CABS buffer powder

-

Deionized water

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Prepare the CABS Buffer Solution:

-

Accurately weigh a known amount of CABS powder to prepare a solution of the desired concentration (e.g., 0.1 M).

-

Dissolve the powder in a known volume of deionized water.

-

-

Set up the Titration Apparatus:

-

Place the CABS buffer solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

Position the burette filled with the standardized HCl solution above the beaker.

-

-

Perform the Titration:

-

Record the initial pH of the CABS solution.

-

Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has dropped significantly, well past the expected pKa.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete protonation of the CABS amine group.

-

The half-equivalence point occurs at half the volume of titrant required to reach the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the buffer under the experimental conditions.

-

Spectrophotometric Method

This method is suitable for compounds that exhibit a change in UV-Vis absorbance upon protonation or deprotonation. CABS itself does not have a strong chromophore, so this method is often used with a pH indicator whose pKa is in a similar range, or by observing the spectral shift of a molecule of interest in the presence of the buffer at different pH values. For direct determination, a molecule with a chromophore sensitive to the pH range of CABS would be required. The following is a general protocol.

Materials:

-

CABS buffer powder

-

Deionized water

-

A series of solutions with known, precise pH values spanning the expected pKa of CABS (prepared using concentrated HCl or NaOH for adjustment)

-

UV-Vis spectrophotometer and cuvettes

-

Calibrated pH meter

Procedure:

-

Prepare Buffer Solutions at Various pH Values:

-

Prepare a stock solution of CABS at the desired concentration.

-

Divide the stock solution into several aliquots.

-

Adjust the pH of each aliquot to a different, precise value within the buffer's effective range (e.g., from pH 9.5 to 11.5 in 0.2 pH unit increments) using small amounts of strong acid or base.

-

Measure and record the final pH of each solution.

-

-

Measure Absorbance:

-

If CABS has a measurable absorbance change, record the UV-Vis spectrum for each pH-adjusted solution. If not, add a constant, small amount of a pH-sensitive indicator dye to each solution.

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound or indicator.

-

-

Data Analysis:

-

Plot the absorbance at a chosen wavelength against the pH.

-

The resulting curve should be sigmoidal.

-

The pKa corresponds to the pH at the inflection point of the sigmoidal curve.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance of the solution at a given pH, A_B is the absorbance of the fully basic form, and A_A is the absorbance of the fully acidic form.

-

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for a biochemical assay, such as an enzyme kinetics study, where a buffer like CABS is crucial for maintaining a stable pH.

Caption: A generalized workflow for a biochemical assay using CABS buffer.

Conclusion

For researchers in drug development and other scientific fields, a nuanced understanding of buffer pKa is essential for experimental accuracy and reproducibility. While the theoretical pKa of CABS is 10.7, the actual pKa in a given experiment will be influenced by temperature and buffer concentration. By accounting for these factors and, when necessary, experimentally determining the pKa under specific conditions, scientists can ensure the reliability of their results and the robustness of their assays.

References

- 1. 6.2.6 Buffers and Ionic Strength [iue.tuwien.ac.at]

- 2. m.youtube.com [m.youtube.com]

- 3. pKa vs pKa0 [reachdevices.com]

- 4. Biological buffers pKa calculation [reachdevices.com]

- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 6. Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Water Solubility of 4-(Cyclohexylamino)butane-1-sulfonic Acid

This technical guide provides an in-depth overview of the water solubility of 4-(cyclohexylamino)butane-1-sulfonic acid (also known as CABS), a compound relevant to researchers, scientists, and professionals in drug development. This document compiles available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.

Core Topic: Water Solubility and Physicochemical Properties

4-(Cyclohexylamino)butane-1-sulfonic acid is a zwitterionic buffer, meaning it contains both acidic and basic centers. Its structure, featuring a sulfonic acid group and a secondary amine, dictates its physicochemical properties, including its solubility in aqueous solutions.

Data Presentation

The following table summarizes the key physicochemical properties of 4-(cyclohexylamino)butane-1-sulfonic acid, with a focus on its water solubility.

| Property | Value | Source |

| Water Solubility | 0.176 g/mL (clear, colorless solution) | [1][2] |

| Molecular Formula | C₁₀H₂₁NO₃S | [1][2] |

| Molecular Weight | 235.34 g/mol | [1][2] |

| pKa | 10.7 (at 25°C) | [1][2] |

| LogP | -2 (at 20°C and pH 7-13) | [1][2] |

| Physical Form | Solid | [1][2] |

| Density | 1.17 ± 0.1 g/cm³ (Predicted) | [1][2] |

Experimental Protocols

While specific experimental data for the determination of 4-(cyclohexylamino)butane-1-sulfonic acid's water solubility is not extensively published, a standard protocol for determining the aqueous solubility of a solid organic compound can be reliably applied. The following methodology is based on the shake-flask method, a widely accepted technique for solubility measurement.

Objective:

To determine the aqueous solubility of 4-(cyclohexylamino)butane-1-sulfonic acid at a specified temperature (e.g., 25°C).

Materials:

-

4-(Cyclohexylamino)butane-1-sulfonic acid (high purity)

-

Distilled or deionized water

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or a properly calibrated pH meter and titration equipment)

-

Scintillation vials or other suitable sealed containers

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of 4-(cyclohexylamino)butane-1-sulfonic acid to a series of scintillation vials containing a known volume of distilled water. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the vials to prevent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.

-

Filter the aliquot through a syringe filter (0.45 µm) that has been pre-equilibrated at the experimental temperature.

-

Accurately dilute the filtered solution with a known volume of solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of 4-(cyclohexylamino)butane-1-sulfonic acid in the diluted samples using a validated analytical method.

-

HPLC: A reversed-phase HPLC method with UV detection is often suitable for compounds with a chromophore.

-

UV-Vis Spectrophotometry: If the compound has a suitable chromophore and a standard curve is established.

-

Titration: Given the acidic and basic nature of the compound, acid-base titration can be employed.

-

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution from the mean of multiple determinations, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/mL, mg/L, or mol/L.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of water solubility and a conceptual representation of the dissolution process.

References

CABS Buffer: A Technical Guide for High-pH Biochemical Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CABS (4-(Cyclohexylamino)-1-butanesulfonic acid) buffer, a vital tool for researchers working with biochemical systems that require high pH conditions. This document details the buffer's properties, preparation, and applications, offering structured data, detailed experimental protocols, and logical workflow diagrams to facilitate its effective use in the laboratory.

Core Properties of CABS Buffer

CABS is a zwitterionic sulfonic acid buffer that is particularly valuable for its buffering capacity in the high alkaline range. Its cyclohexyl ring provides a non-coordinating and biochemically inert character, making it a suitable choice for a variety of sensitive biological assays.

Physicochemical Characteristics

A summary of the key quantitative properties of CABS buffer is presented in Table 1. This data is essential for accurate and reproducible experimental design.

Table 1: Physicochemical Properties of CABS Buffer

| Property | Value | Reference |

| Chemical Name | 4-(Cyclohexylamino)-1-butanesulfonic acid | [1] |

| CAS Number | 161308-34-5 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃S | [1] |

| Molecular Weight | 235.34 g/mol | [1] |

| pKa at 25°C | 10.7 | [2] |

| Effective pH Range | 10.0 – 11.4 | [1][2] |

| dpKa/dT (°C⁻¹) | -0.031 | [2] |

Temperature Dependence of pKa

The pKa of a buffer is temperature-dependent. For CABS, the change in pKa with temperature (dpKa/dT) is -0.031, indicating that the pKa decreases as the temperature increases.[2] This is a critical consideration when preparing and using the buffer at temperatures other than 25°C. The predicted pKa values at various temperatures are provided in Table 2.

The pKa at a given temperature (T) can be calculated using the following formula:

pKa(T) = pKa(25°C) + (T - 25) * dpKa/dT

Table 2: Calculated pKa of CABS Buffer at Different Temperatures

| Temperature (°C) | Calculated pKa |

| 4 | 11.35 |

| 20 | 10.86 |

| 25 | 10.70 |

| 30 | 10.55 |

| 37 | 10.33 |

Comparison with Other High pH Buffers

CABS offers a reliable alternative to other common high pH buffers, such as CAPS and Borate. Each buffer has distinct advantages and disadvantages depending on the specific application.

Table 3: Comparison of CABS with Other High pH Buffers

| Buffer | pKa (25°C) | Useful pH Range | Key Advantages | Key Disadvantages |